molecular formula C16H16N2O4 B11479501 [(4,7-Dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]propanedinitrile

[(4,7-Dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]propanedinitrile

Cat. No.: B11479501
M. Wt: 300.31 g/mol
InChI Key: KQEAHDJGHFUQRZ-UHFFFAOYSA-N
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Description

2-[(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]PROPANEDINITRILE is a complex organic compound characterized by its unique benzodioxole structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes multiple functional groups, such as methoxy, propyl, and nitrile groups, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]PROPANEDINITRILE typically involves the formylation of 4,7-dimethoxy-6-propyl-2H-1,3-benzodioxole, followed by a condensation reaction with malononitrile. The formylation step can be achieved using reagents such as tin(IV) chloride in a dry dichloromethane solution at low temperatures . The subsequent condensation reaction with malononitrile is carried out under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]PROPANEDINITRILE undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced nitrile derivatives.

    Substitution: Nitro or halogenated benzodioxole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]PROPANEDINITRILE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways . The compound’s structure allows it to bind to and modulate the activity of various enzymes and receptors involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4,7-DIMETHOXY-6-PROPYL-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]PROPANEDINITRILE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

2-[(4,7-dimethoxy-6-propyl-1,3-benzodioxol-5-yl)methylidene]propanedinitrile

InChI

InChI=1S/C16H16N2O4/c1-4-5-11-12(6-10(7-17)8-18)14(20-3)16-15(13(11)19-2)21-9-22-16/h6H,4-5,9H2,1-3H3

InChI Key

KQEAHDJGHFUQRZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=C2C(=C1OC)OCO2)OC)C=C(C#N)C#N

Origin of Product

United States

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